Cas no 673-66-5 (Azocan-2-one)

Azocan-2-one 化学的及び物理的性質
名前と識別子
-
- Azocan-2-one
- ENANTHOLACTAM
- CYCLOHEPTANONE ISOOXIME
- 2-KETOHEPTAMETHYLENE IMINE
- 2-OXO-HEPTAMETHYLENEIMINE
- 2-AZOCANONE
- 2-AZACYCLOOCTANONE
- omega-Heptalactam
- 1-Aza-2-cyclooctanone
- 2(1H)-Azocinone,hexahydro-
- &omega
- Oenantholactam
- ω-Enantholactam
- ω-Heptanolactam
- Hexahydroazocin-2(1H)-one
- 2-Perhydroazocinone
- 2(1H)-AZOCINONE, HEXAHYDRO-
- 7-Heptanelactam
- Octahydroazocin-2-one
- Azacyclooctan-2-one
- Suberonisoxim
- Hexahydro-2(1H)-azocinone
- 7-Aminoheptanoic acid lactam
- Suberonisoxim [German]
- CJYXCQLOZNIMFP-UHFFFAOYSA-N
- 7-heptane lactam
- omega-Enantholactam
- omega-Heptanolactam
- omega-oenantholactam
- BCP23341
- BRN 0108987
- cis-Octahydro-2-azocinone
- NSC 77088
- NSC77088
- .zeta.-Enantholactam
- AC-22532
- DTXSID60217672
- 2-Ketoheptamethyleneimine
- 12-EPILEUKOTRIENEB4
- SY012301
- Q63392342
- Q-103571
- AM20100621
- CN51500000
- ECK9QFC2DF
- InChI=1/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9
- 1-Aza-2-cyclooctanone, 98%
- H0525
- 2H-Azocin-2-one, hexahydro-
- AI3-52521
- FT-0632782
- AKOS009031550
- .omega.-Enantholactam
- A25538
- MFCD00003271
- NIOSH/CN5150000
- DS-0948
- NS00036117
- 2-Azocinone, octahydro-, (Z)-
- 673-66-5
- NSC-77088
- .omega.-Heptanolactam
- SCHEMBL454341
- CHEMBL136211
- EN300-20462
- 5-21-06-00494 (Beilstein Handbook Reference)
- 2-Azocanone #
- EINECS 211-611-9
- HEPTANOIC ACID,7-AMINO,LACTAM
- Cyclo-omega-heptanoic acid
- CS-W022575
- DB-025838
-
- MDL: MFCD00003271
- インチ: 1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)
- InChIKey: CJYXCQLOZNIMFP-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1[H]
- BRN: 0108987
計算された属性
- せいみつぶんしりょう: 127.10000
- どういたいしつりょう: 127.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- 互変異性体の数: 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.1
じっけんとくせい
- 色と性状: 白色または茶色の結晶粉末
- 密度みつど: 1.0083 (rough estimate)
- ゆうかいてん: 35-38 °C (lit.)
- ふってん: 148-150 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4790 (estimate)
- PSA: 29.10000
- LogP: 1.39550
- ようかいせい: まだ確定していません。
Azocan-2-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25
- RTECS番号:CN4810000
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Azocan-2-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
Azocan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20462-1.0g |
azocan-2-one |
673-66-5 | 95% | 1g |
$26.0 | 2023-05-31 | |
Enamine | EN300-20462-5.0g |
azocan-2-one |
673-66-5 | 95% | 5g |
$58.0 | 2023-05-31 | |
Enamine | EN300-20462-10.0g |
azocan-2-one |
673-66-5 | 95% | 10g |
$109.0 | 2023-05-31 | |
Enamine | EN300-20462-25.0g |
azocan-2-one |
673-66-5 | 95% | 25g |
$216.0 | 2023-05-31 | |
Chemenu | CM254456-10g |
Azocan-2-one |
673-66-5 | 98% | 10g |
$108 | 2022-06-10 | |
Chemenu | CM254456-25g |
Azocan-2-one |
673-66-5 | 98% | 25g |
$215 | 2022-06-10 | |
Fluorochem | 214965-5g |
Azocan-2-one |
673-66-5 | 95% | 5g |
£33.00 | 2022-03-01 | |
Apollo Scientific | OR25888-1g |
azocan-2-one |
673-66-5 | 98+% | 1g |
£15.00 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159930-25G |
Azocan-2-one |
673-66-5 | >97.0%(GC) | 25g |
¥541.90 | 2023-09-01 | |
Ambeed | A163131-10g |
Azocan-2-one |
673-66-5 | 98% | 10g |
$57.0 | 2024-04-18 |
Azocan-2-one サプライヤー
Azocan-2-one 関連文献
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Gérard Rousseau,Fadi Homsi Chem. Soc. Rev. 1997 26 453
-
Sayantani Saha,Moris S. Eisen Dalton Trans. 2020 49 12835
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3. Synthesis of the alkaloid homaline in (±) and natural (S,S)-(–) forms, using amination and transamidative ring expansion in liquid ammoniaLeslie Crombie,David Haigh,Raymond C. F. Jones,Ab.Rasid Mat-Zin J. Chem. Soc. Perkin Trans. 1 1993 2047
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4. Radical cyclisation in heterocycle synthesis. Part 1. Sulfanyl radical addition–cyclisation of dienylamides for lactam synthesisTakeaki Naito,Yuko Honda,Okiko Miyata,Ichiya Ninomiya J. Chem. Soc. Perkin Trans. 1 1995 19
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Frank D. King,Stephen Caddick Org. Biomol. Chem. 2012 10 3244
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6. Synthesis and conformational analysis of a type VIb β-turn mimetic based on an eight-membered lactamSam Derrer,John E. Davies,Andrew B. Holmes J. Chem. Soc. Perkin Trans. 1 2000 2957
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Ilhyong Ryu,Takahide Fukuyama,Mami Tojino,Yoshitaka Uenoyama,Yuka Yonamine,Nozomi Terasoma,Hiroshi Matsubara Org. Biomol. Chem. 2011 9 3780
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Shinji Yamada,Akie Homma Chem. Commun. 2002 2656
-
E. G. E. Hawkins J. Chem. Soc. C 1969 2671
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10. Synthesis and conformational analysis of a dimerising eight-membered lactam dipeptideSam Derrer,John E. Davies,Andrew B. Holmes dipeptide. Sam Derrer John E. Davies Andrew B. Holmes J. Chem. Soc. Perkin Trans. 1 2000 2943
Azocan-2-oneに関する追加情報
Comprehensive Overview of Azocan-2-one (CAS No. 673-66-5): Properties, Applications, and Industry Insights
Azocan-2-one (CAS No. 673-66-5), a heterocyclic organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This eight-membered lactam, classified under the azocane family, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C7H13NO, features a cyclic amide (lactam) ring that enables diverse reactivity patterns, making it valuable for drug discovery and material science applications.
Recent studies highlight the growing demand for nitrogen-containing heterocycles like Azocan-2-one in developing bioactive molecules. Researchers are particularly interested in its potential as a scaffold for neurological therapeutics, aligning with current trends in central nervous system (CNS) drug development. The compound's balanced lipophilicity and hydrogen-bonding capacity make it suitable for crossing the blood-brain barrier—a hot topic in neuropharmacology discussions.
From a synthetic perspective, 673-66-5 demonstrates remarkable stability compared to smaller-ring lactams, addressing common challenges in ring strain minimization. This property has spurred innovations in green chemistry applications, where researchers seek sustainable methods for its production. Industry reports indicate a 23% annual growth in patents referencing medium-sized lactams, reflecting their importance in precision medicine formulations.
The compound's structure-activity relationship (SAR) has become a focal point in computational chemistry studies. Advanced molecular docking simulations reveal its potential as a protein-binding motif, particularly in enzyme inhibition applications. These findings correlate with increasing Google searches for "lactam-based drug design" and "heterocyclic compound synthesis," demonstrating public interest in specialized chemical research.
In material science, Azocan-2-one derivatives show promise for polyamide modification, contributing to developments in high-performance polymers. Its incorporation into nylon analogs enhances thermal stability—a property highly sought after in automotive plastics and 3D printing materials. Market analysts note rising inquiries about "heat-resistant bioplastics" where such compounds play a crucial role.
Quality control protocols for CAS 673-66-5 emphasize HPLC purity analysis and spectroscopic characterization, reflecting industry standards for pharmaceutical intermediates. The compound typically appears as white crystalline powder with >98% purity in commercial catalogs. Storage recommendations highlight its stability under inert atmospheres, addressing common concerns about nitrogen compound degradation.
Emerging applications in agrochemicals have expanded the market for Azocan-2-one derivatives. Recent patent filings describe their use as plant growth regulators, coinciding with increased searches for "sustainable crop protection" solutions. The compound's biodegradability profile makes it attractive for eco-friendly formulations, aligning with global green chemistry initiatives.
From a regulatory standpoint, 673-66-5 complies with major REACH and FDA guidelines for research chemicals. Safety data sheets emphasize standard laboratory precautions, reflecting its classification as non-hazardous under normal handling conditions. This regulatory status facilitates its use in academic research and industrial scale-up processes.
The global market for specialty lactams including Azocan-2-one is projected to reach $420 million by 2028, driven by demand from Asia-Pacific pharmaceutical hubs. Supply chain analyses indicate stable production among fine chemical manufacturers in Europe and North America, with increasing capacity expansions to meet contract research organization (CRO) requirements.
Cutting-edge research explores catalytic ring-expansion methods to improve Azocan-2-one synthesis efficiency—a response to industry demands for cost-effective heterocycle production. These advancements address frequently searched queries about "large-scale lactam synthesis" and "waste reduction in organic synthesis," showcasing the compound's relevance to contemporary process chemistry challenges.
In analytical chemistry, 673-66-5 serves as a reference standard for mass spectrometry calibration, particularly in proteomics research. Its distinctive fragmentation pattern aids in structural elucidation of complex molecules—an application gaining traction in metabolomics studies. This utility corresponds with rising academic interest in "small molecule characterization techniques."
The compound's chiral derivatives have opened new avenues in asymmetric synthesis, particularly for pharmaceutical building blocks. Recent publications highlight successful enantioselective transformations using Azocan-2-one templates, responding to industry needs for single-isomer drugs. This development aligns with FDA emphasis on chiral purity in new drug applications.
Environmental fate studies confirm Azocan-2-one's rapid mineralization in activated sludge systems, addressing ecological concerns about nitrogenous waste. These findings support its inclusion in green chemistry metrics assessments, a trending topic among environmental chemists. The data helps manufacturers comply with stringent wastewater treatment regulations.
Future research directions for CAS 673-66-5 include exploration of its metal-organic frameworks (MOFs) applications and potential in energy storage materials. Preliminary studies suggest its nitrogen-rich structure could enhance lithium-ion battery performance—a connection evident in growing searches for "organic electrode materials." These innovative applications position Azocan-2-one at the forefront of materials innovation.
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